Biotinyl tyramide

Übersicht

Beschreibung

Biotinyl Tyramide is a biotin derivative used for tyramide signal amplification (TSA), as a reagent to amplify both immunohistochemical signals and in situ hybridization protocols . It is a reagent that has been used for tyramide signal amplification (TSA) via catalyzed reporter deposition (CARD) .

Molecular Structure Analysis

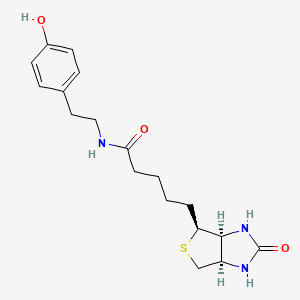

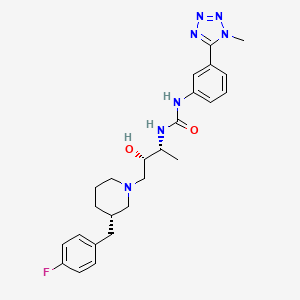

The molecular structure of Biotinyl Tyramide is represented by the formula C18H25N3O3S . The SMILES string representation is OC1=CC=C(CCNC(CCCC[C@H]2C@=O)([H])[C@]3([H])CS2)=O)C=C1 .

Chemical Reactions Analysis

Biotinyl Tyramide is used in tyramide signal amplification (TSA) where a reporter enzyme, such as horseradish peroxidase (HRP) conjugated to a secondary antibody, is bound to the target of interest and catalyzes the covalent deposition of biotinyl tyramide to the sample .

Physical And Chemical Properties Analysis

Biotinyl Tyramide is a solid substance with a molecular weight of 363.5 . It is soluble in DMSO at 30 mg/ml . The storage temperature is -20°C .

Wissenschaftliche Forschungsanwendungen

Fluorescent In Situ Hybridization (FISH)

Biotinyl tyramide is widely used for signal amplification in FISH protocols. This application allows for enhanced visualization of genetic material within cells, aiding in the identification of chromosomal abnormalities and gene mapping .

Immunohistochemistry (IHC)

In IHC, biotinyl tyramide is used for tyramide signal amplification. It enhances the detection of antigens within tissue sections, which is crucial for studying tissue distribution and localization of specific proteins .

Sandwich ELISA

For quantitative analysis, biotinyl tyramide can be used in sandwich ELISA protocols to amplify signals, allowing for the detection of low-abundance proteins such as α-tubulin isotypes .

APEX Proximity Labeling

APEX proximity labeling utilizes biotinyl tyramide for signal amplification in the study of protein-protein interactions and cellular structures at the molecular level .

Catalyzed Reporter Deposition (CARD)

HRP catalyzes the localized deposition of multiple biotinyl tyramide molecules in CARD, which can then be detected using a labeled streptavidin conjugate. This method significantly increases sensitivity in various assays .

Clinical Specimen Analysis

Optimized biotinyl-tyramide-based in situ hybridization methodologies enable sensitive and background-free assays of clinical specimens, such as detecting HPV in cervical lesions .

Detection of Low-Copy Viral Genomes

The optimized biotinyl-tyramide-based in situ hybridization allows for the reproducible detection of low-copy viral genomes, such as HPV, within cells, which is essential for diagnostic and research purposes .

Wirkmechanismus

Target of Action

Biotinyl tyramide is primarily used in the field of immunohistochemistry (IHC) and in situ hybridization protocols . Its primary targets are the tyrosine residues present on the cell surface proteins .

Mode of Action

Biotinyl tyramide works through a process known as tyramide signal amplification (TSA). In this process, a probe is initially bound to the target, followed by secondary detection of the probe with an HRP-labeled antibody or streptavidin conjugate . The horseradish peroxidase (HRP) enzyme catalyzes the conversion of the biotinyl tyramide into a highly reactive free radical form. This free radical can then covalently bind to the tyrosine residues at or near the HRP .

Biochemical Pathways

The biochemical pathway involved in the action of biotinyl tyramide is the tyramide signal amplification (TSA) pathway. This pathway is used to amplify both immunohistochemical signals and in situ hybridization protocols .

Pharmacokinetics

Its solubility in dmso (2 mg/ml) is known .

Result of Action

The result of the action of biotinyl tyramide is the amplification of the signal in immunohistochemistry and in situ hybridization protocols. The HRP enzyme catalyzes the deposition of multiple biotinyl tyramide molecules in the immediate vicinity of the probe, which can then be detected with a labeled streptavidin conjugate . This leads to a detection sensitivity that can be 100-fold or more sensitive compared to conventional detection procedures .

Action Environment

The action of biotinyl tyramide is influenced by several environmental factors. For instance, the temperature and pH of the environment can affect the efficiency of the TSA process. Additionally, the presence of other reagents and the specific conditions of the staining protocol can also impact the action, efficacy, and stability of biotinyl tyramide .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(4-hydroxyphenyl)ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O3S/c22-13-7-5-12(6-8-13)9-10-19-16(23)4-2-1-3-15-17-14(11-25-15)20-18(24)21-17/h5-8,14-15,17,22H,1-4,9-11H2,(H,19,23)(H2,20,21,24)/t14-,15-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZWXNOBHWODXCW-ZOBUZTSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCC3=CC=C(C=C3)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCC3=CC=C(C=C3)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Biotinyl tyramide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione](/img/structure/B1667215.png)

![4-{(E)-2-[5,5-dimethyl-8-(phenylethynyl)-5,6-dihydronaphthalen-2-yl]ethenyl}benzoic acid](/img/structure/B1667216.png)

![(2R)-2-[(3R)-3-amino-3-[4-[(2-methylquinolin-4-yl)methoxy]phenyl]-2-oxopyrrolidin-1-yl]-N-hydroxy-4-methylpentanamide](/img/structure/B1667220.png)

![2-Chloro-4-[(7r,7as)-7-Hydroxy-1,3-Dioxotetrahydro-1h-Pyrrolo[1,2-C]imidazol-2(3h)-Yl]-3-Methylbenzonitrile](/img/structure/B1667221.png)

![5-[(5s,9r)-9-(4-Cyanophenyl)-3-(3,5-Dichlorophenyl)-1-Methyl-2,4-Dioxo-1,3,7-Triazaspiro [4.4]non-7-Yl]methyl]-3-Thiophenecarboxylicacid](/img/structure/B1667226.png)

![(S)-Morpholin-3-ylmethyl (4-((1-(3-fluorobenzyl)-1H-indazol-5-yl)amino)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)carbamate](/img/structure/B1667227.png)

![4-[(5,5-dimethyl-8-quinolin-3-yl-6H-naphthalene-2-carbonyl)amino]benzoic acid](/img/structure/B1667229.png)

![3-chloro-4-[(E)-2-(5,5-dimethyl-8-phenyl-6H-naphthalen-2-yl)ethenyl]benzoic acid](/img/structure/B1667231.png)

![5-isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B1667232.png)

![Glycine, N-[[3-[[2-(4-chlorophenyl)-5-methyl-4-oxazolyl]methoxy]phenyl]methyl]-N-(methoxycarbonyl)-](/img/structure/B1667234.png)